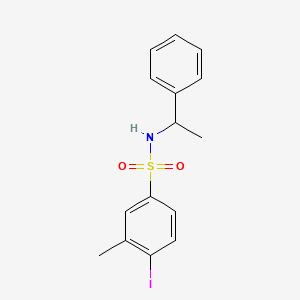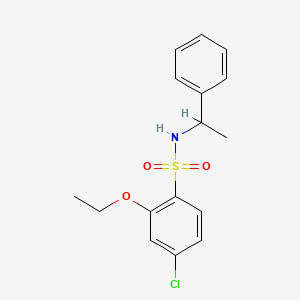
Solvent Blue 67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Blue 67 is an organic dye known for its vibrant blue to purple hue. Its chemical name is methylene blue, and it is a pigment that absorbs red light. This compound is widely used in various industries due to its solubility in both water and organic solvents. It is commonly utilized in biotechnology, analytical chemistry, and various staining techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Blue 67 can be synthesized through the reaction of benzophenone and 2-aminothiophene. The process involves the following steps:
Reaction of Benzophenone and 2-Aminothiophene: These reactants undergo a chemical reaction to form this compound.
Reaction Conditions: The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Solvent Blue 67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Solvent Blue 67 has a wide range of applications in scientific research:
Chemistry: It is used as a stain in gel electrophoresis for DNA and RNA, facilitating the observation of nucleic acid migration.
Biology: It is employed in cell staining and histopathological staining to visualize cellular structures.
Medicine: this compound is used in various diagnostic techniques, including staining of biological samples.
Industry: It is used in the coloring of plastics, rubber, gasoline, oil, lubricants, wax, and candles.
Mechanism of Action
The mechanism of action of Solvent Blue 67 involves its ability to absorb red light, which imparts its characteristic blue to purple color. At the molecular level, it interacts with various cellular components, facilitating the visualization of structures in staining techniques. The specific molecular targets and pathways involved depend on the application, such as binding to nucleic acids in gel electrophoresis or interacting with cellular components in histopathological staining.
Comparison with Similar Compounds
Solvent Blue 67 is unique due to its specific chemical structure and properties. it can be compared with other similar compounds, such as:
Solvent Blue 35: Another organic dye with similar applications but different chemical properties.
Solvent Blue 36: Known for its use in similar staining techniques but with variations in solubility and stability.
Solvent Blue 38: Used in similar industrial applications but with different light absorption characteristics.
These compounds share some common uses with this compound but differ in their chemical structures and specific properties, making this compound unique in its applications and effectiveness.
Properties
CAS No. |
12226-78-7 |
|---|---|
Molecular Formula |
H8MoN2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







